molecular formula C7H7BrN2 B1353915 6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine CAS No. 74976-34-4

6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine

Cat. No. B1353915
CAS RN: 74976-34-4
M. Wt: 199.05 g/mol
InChI Key: QUGWYCFURLIXJB-UHFFFAOYSA-N
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Description

“6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine” is a chemical compound with the empirical formula C7H5BrN2 . It has a molecular weight of 197.03 . The compound is solid in form .


Synthesis Analysis

While specific synthesis methods for “6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine” were not found, there are studies on the synthesis of related 1H-pyrrolo[2,3-b]pyridine derivatives . These compounds have shown potent activities against FGFR1, 2, and 3 .


Molecular Structure Analysis

The SMILES string for this compound is Brc1cnc2cc[nH]c2c1 . The InChI key is OJFFFCVPCVATIV-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound is solid in form . Its molecular weight is 197.03 . The SMILES string for this compound is Brc1cnc2cc[nH]c2c1 , and the InChI key is OJFFFCVPCVATIV-UHFFFAOYSA-N .

Scientific Research Applications

Molecular Structure Studies

The compound 6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine and its derivatives exhibit intriguing molecular structures. For instance, in a study of 6-(4-bromophenyl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine, molecules were linked by C-H...pi(arene) hydrogen bonds into cyclic centrosymmetric dimers, demonstrating the compound's potential in forming structured molecular aggregates (Quiroga et al., 2010).

Synthesis of Polyheterocyclic Ring Systems

The compound has been used as a precursor for synthesizing new polyheterocyclic ring systems. Abdel-Latif et al. (2019) highlighted its utility in creating pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives and other complex structures, reflecting its versatility in chemical synthesis (Abdel-Latif, Mehdhar, & Abdel-Ghani, 2019).

Biological Activity Overview

Pyrrolo[3,4-c]pyridine derivatives have been recognized for their broad spectrum of pharmacological properties. Wójcicka and Redzicka (2021) noted their use in treating diseases related to the nervous and immune systems, as well as their antidiabetic, antimycobacterial, antiviral, and antitumor activities. This wide-ranging biological activity makes the compound a valuable entity in pharmaceutical research (Wójcicka & Redzicka, 2021).

Photoluminescent Properties

The compound and its derivatives have also been noted for their photoluminescent properties. For instance, Zhang and Tieke (2008) synthesized polymers containing the 2,3,5,6-tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit, showcasing strong fluorescence and solubility in common organic solvents (Zhang & Tieke, 2008). Similarly, Beyerlein and Tieke (2000) synthesized π-conjugated polymers with photoluminescent properties, suitable for electronic applications (Beyerlein & Tieke, 2000).

Crystal Structure Insights

The compound's derivatives have been instrumental in exploring crystal structures and molecular interactions. Rodi et al. (2013) investigated the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, revealing the presence of intermolecular hydrogen bonding and π-π interactions in the crystal packing (Rodi et al., 2013).

Safety And Hazards

The compound has several hazard statements: H302 - Harmful if swallowed, H315 - Causes skin irritation, H318 - Causes serious eye damage, and H335 - May cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305 + P351 + P338) .

Future Directions

The future directions for this compound could involve further exploration of its potential as a cancer therapy, given the promising results seen with related 1H-pyrrolo[2,3-b]pyridine derivatives . More research is needed to understand its specific mechanism of action and potential applications in medicine.

properties

IUPAC Name

6-bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2/c8-7-3-6-5(4-10-7)1-2-9-6/h3-4,9H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGWYCFURLIXJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC(=NC=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90503111
Record name 6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90503111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine

CAS RN

74976-34-4
Record name 6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90503111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
EJ Hanan, C Eigenbrot, MC Bryan, D Burdick, BK Chan… - pstorage-acs-6854636.s3 …
4BID ASK 3.3935368 3.2679405 0.91468984 o1cccc1 3UZP CK1-‐D 3.6837227 3.6470892 0.51822031 c1ccccc1 3UYT CK1-‐D 3.8309829 3.8122811 0.37807807 c1ccccc1 4HNF …

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